Cas no 1443335-24-7 (1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol)
1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol
-
- MDL: MFCD22372860
- Inchi: 1S/C12H17FO2/c1-8(2)7-15-12-5-10(9(3)14)4-11(13)6-12/h4-6,8-9,14H,7H2,1-3H3
- InChI Key: GXJVASCYWHIMST-UHFFFAOYSA-N
- SMILES: C(O)(C1=CC(OCC(C)C)=CC(F)=C1)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427030-1 g |
1-(3-iso-Butoxy-5-fluorophenyl)ethanol; . |
1443335-24-7 | 1g |
€1621.80 | 2023-06-16 | ||
| abcr | AB427030-1g |
1-(3-iso-Butoxy-5-fluorophenyl)ethanol; . |
1443335-24-7 | 1g |
€1621.80 | 2025-02-17 | ||
| Ambeed | A792859-1g |
1-(3-Fluoro-5-isobutoxyphenyl)ethanol |
1443335-24-7 | 97% | 1g |
$441.0 | 2024-04-23 | |
| Crysdot LLC | CD12142521-1g |
1-(3-Fluoro-5-isobutoxyphenyl)ethanol |
1443335-24-7 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142521-5g |
1-(3-Fluoro-5-isobutoxyphenyl)ethanol |
1443335-24-7 | 97% | 5g |
$1177 | 2024-07-23 |
1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol Suppliers
1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol Related Literature
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol
Professional Introduction to Compound with CAS No. 1443335-24-7 and Product Name: 1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol
1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 1443335-24-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable subject of study for researchers exploring novel therapeutic agents. The structural features of this molecule, particularly the presence of a fluoro substituent and an ethyl alcohol moiety, contribute to its unique chemical properties and potential pharmacological effects.
The fluoro group at the 3-position of the phenyl ring is a well-documented moiety in drug design, known for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of pharmaceutical compounds. In contrast, the 2-methylpropoxy group at the 5-position introduces steric bulk and lipophilicity, which can influence the compound's solubility and membrane permeability. These structural elements collectively contribute to the compound's potential as a lead molecule in the development of new drugs targeting various diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that molecules containing the fluoro group often exhibit enhanced binding to biological targets due to their ability to form strong hydrogen bonds and interact with hydrophobic pockets. The ethyl alcohol moiety in this compound may also play a role in modulating its pharmacological effects by influencing its solubility and interaction with biological membranes.
In the realm of medicinal chemistry, 1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol has been explored as a potential candidate for treating a range of disorders, including neurological conditions, inflammatory diseases, and metabolic disorders. Preliminary studies have indicated that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. Additionally, its structural similarity to known bioactive molecules suggests that it may have applications in the treatment of central nervous system disorders.
The synthesis of 1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to introduce the fluoro substituent and the methylpropoxy group into the phenyl ring. These synthetic strategies highlight the compound's complexity and the expertise required for its preparation.
Pharmacokinetic studies are crucial for evaluating the potential therapeutic efficacy of new compounds like 1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol. These studies assess parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). Preliminary ADME studies have indicated that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical development. Further studies are needed to fully characterize its pharmacokinetic profile and identify any potential drug-drug interactions.
The role of fluoro substituted compounds in drug development cannot be overstated. The introduction of fluorine into organic molecules often leads to significant improvements in their pharmacological properties. For instance, fluoro compounds frequently exhibit increased lipophilicity, which enhances their ability to cross biological membranes. This property is particularly important for drugs that need to reach specific sites within the body, such as the brain in central nervous system disorders.
Moreover, the ethyl alcohol moiety in 1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol may contribute to its solubility in both aqueous and lipid environments, making it a versatile candidate for various therapeutic applications. This amphiphilic nature is advantageous for drugs that need to interact with both hydrophilic and hydrophobic regions of biological targets.
Recent research has also highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates like 1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol. By systematically modifying different parts of the molecule and evaluating their impact on biological activity, researchers can identify key structural features that contribute to efficacy. This approach has been instrumental in developing highly potent and selective drugs with improved therapeutic profiles.
In conclusion,1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol (CAS No. 1443335-24-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of a fluoro group and an ethyl alcohol moiety, make it an attractive candidate for further investigation into various therapeutic areas. Advances in synthetic chemistry, computational modeling, and pharmacokinetic studies continue to enhance our understanding of this compound's properties and potential applications.
1443335-24-7 (1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol) Related Products
- 1426-55-7((4-Fluorophenyl)(4-methoxyphenyl)methanol)
- 38158-78-0((3-Fluorophenyl)(4-methoxyphenyl)methanol)
- 845790-70-7(3,3'-DIMETHOXY-3''-FLUOROTRITYL ALCOHOL)
- 1443335-10-1(1-(3,5-DIFLUORO-4-ISOBUTOXYPHENYL)ETHANOL)
- 1443346-20-0(1-(3-fluoro-4-propoxyphenyl)ethanol)
- 844856-35-5(4-Fluoro-3'-methoxybenzhydrol)
- 844683-67-6((3,4-dimethoxyphenyl)-(3-fluorophenyl)methanol)
- 1443340-40-6(1-(3,5-difluoro-4-propoxyphenyl)ethanol)
- 1443344-90-8(5-Fluoro-3-n-propoxybenzyl alcohol)
- 908119-78-8(Benzenemethanol, 4-fluoro-α-(4-methoxyphenyl)-, (αR)-)